2-Chloro-3-methoxyisonicotinic acid CAS 1214344-24-7 properties
2-Chloro-3-methoxyisonicotinic acid CAS 1214344-24-7 properties
An In-Depth Technical Guide to 2-Chloro-3-methoxyisonicotinic acid (CAS 1214344-24-7): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-methoxyisonicotinic acid (CAS 1214344-24-7), a substituted pyridine carboxylic acid of significant interest to the chemical and pharmaceutical sciences. The document delineates its core physicochemical properties, offers a theoretical analysis of its spectroscopic characteristics, and presents a generalized synthetic approach based on established chemical principles. A key focus is placed on its application in medicinal chemistry, where the strategic placement of chloro and methoxy functional groups serves to modulate electronic properties and facilitate diverse non-covalent interactions within biological targets. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.
Introduction
2-Chloro-3-methoxyisonicotinic acid is a heterocyclic compound built upon an isonicotinic acid (pyridine-4-carboxylic acid) scaffold. Its utility in modern drug discovery and materials science is derived from the unique combination of its functional groups: a carboxylic acid for derivatization, a pyridine ring common in bioactive molecules, and strategically positioned chloro and methoxy substituents.
The true value of this molecule lies in the nuanced roles of its substituents. In drug design, small functional groups like chloro and methoxy are not mere decorations; they are critical tools for optimizing a ligand's interaction with a protein's binding pocket.[1][2] The chloro group, while electron-withdrawing, can act as a hydrogen bond acceptor and, more significantly, participate in halogen bonding—a specific and directional non-covalent interaction.[1] Conversely, the electron-donating methoxy group also serves as a hydrogen bond acceptor and can engage in productive CH-π interactions.[1] This dual nature allows medicinal chemists to probe and engage with both electron-rich and electron-poor regions of a biological target, making this compound a valuable scout for structure-activity relationship (SAR) studies.[1][3]
Physicochemical and Spectroscopic Properties
The fundamental properties of 2-Chloro-3-methoxyisonicotinic acid are summarized below. These data are critical for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 1214344-24-7 | [4][5] |
| Molecular Formula | C₇H₆ClNO₃ | [4][5][6] |
| Molecular Weight | 187.58 g/mol | [4][5][6] |
| Physical Form | Solid | [4] |
| Purity | ≥97% | [4] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C | [4] |
Spectroscopic Analysis: A Theoretical Profile
While specific, published experimental spectra for this exact compound are not available in the provided search results, a theoretical profile can be predicted based on its structure and established principles of spectroscopic interpretation.[7]
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¹H NMR: The spectrum is expected to show three distinct signals:
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Two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. Their precise chemical shifts and coupling constants would be influenced by the electronic effects of the chloro, methoxy, and carboxyl groups.
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A singlet around δ 3.8-4.2 ppm corresponding to the three protons of the methoxy (-OCH₃) group.
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A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton, which may be exchangeable with deuterium in solvents like D₂O.
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-
¹³C NMR: Seven distinct carbon signals are anticipated:
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A signal for the carboxylic acid carbonyl carbon (δ ~165-175 ppm).
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Five signals in the aromatic region (δ ~110-160 ppm) for the pyridine ring carbons, with the carbons directly attached to the electronegative chlorine and oxygen atoms appearing at characteristic shifts.
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A signal for the methoxy carbon (δ ~55-65 ppm).
-
-
Mass Spectrometry (MS):
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The electron impact (EI) or electrospray ionization (ESI) mass spectrum should exhibit a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z ≈ 187.58.
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A key diagnostic feature will be the presence of an isotopic peak at [M+2] with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
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Synthesis and Purification
A specific, peer-reviewed synthesis protocol for 2-Chloro-3-methoxyisonicotinic acid is not detailed in the available literature. However, a plausible and generalized synthetic route can be conceptualized based on common organic chemistry transformations and methods reported for analogous compounds, such as 2-chloronicotinic acid.[8][9][10] A common strategy involves the selective oxidation of a 4-methylpyridine precursor.
Caption: Generalized workflow for the synthesis of 2-Chloro-3-methoxyisonicotinic acid.
Generalized Experimental Protocol:
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Reaction Setup: The starting material, 2-chloro-3-methoxy-4-methylpyridine, is dissolved in a suitable solvent (e.g., water, acetic acid, or acetonitrile).[9]
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Oxidation: An oxidizing agent (e.g., potassium permanganate, or O₂ with a metal catalyst and an initiator like N-hydroxyphthalimide) is added portion-wise or under pressure at an elevated temperature (e.g., 50-120°C).[9] The reaction is monitored for completion using an appropriate technique (e.g., TLC or LC-MS).
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Work-up: Upon completion, the reaction mixture is cooled. If a solid oxidant like MnO₂ is formed, it is filtered off. The filtrate is then acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, causing the product to precipitate. The crude product can be collected by filtration or extracted into an organic solvent.
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Purification: The crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography, to yield the final product of high purity.
Applications in Medicinal Chemistry and Drug Discovery
The primary application of 2-Chloro-3-methoxyisonicotinic acid is as a versatile intermediate and building block in the synthesis of complex, biologically active molecules.[3][10]
A Scaffold for SAR Exploration
The molecule offers three distinct points for chemical modification:
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Carboxylic Acid: Readily converted to amides, esters, or other derivatives, allowing for the exploration of interactions with protein backbone amides or specific amino acid side chains.
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Chloro Group: Can be displaced via nucleophilic aromatic substitution (SₙAr) to introduce a wide variety of amine, thiol, or alcohol functionalities, fundamentally altering the molecule's properties.
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Methoxy Group: While less reactive, it profoundly influences the electronic character of the pyridine ring and provides a key hydrogen bond acceptor. Its presence can improve metabolic stability and oral bioavailability.
The Strategic Value of Chloro and Methoxy Substituents
As highlighted in recent analyses of drug-protein interactions, the chloro and methoxy groups are exceptionally useful for potency optimization.[1][2] They both exhibit a "dual electrostatic" nature, allowing them to form favorable interactions with various microenvironments within a protein's active site.[1]
Caption: Potential non-covalent interactions of the core functional groups.
Safety, Handling, and Storage
Proper handling of 2-Chloro-3-methoxyisonicotinic acid is essential to ensure laboratory safety. The compound is classified as an irritant.[4][11]
| Hazard Information | Details | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][11] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P501 | [4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this product exclusively in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Eye Protection: Always wear approved safety glasses or goggles.[12][13]
-
Skin Protection: Wear impervious gloves and a lab coat. Avoid contact with skin.[12][14] If contact occurs, wash the affected area immediately with soap and water.[11][13]
-
Respiratory Protection: Avoid generating and inhaling dust. If ventilation is inadequate, a suitable respirator should be worn.[12]
Storage and Disposal
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[4][13] Store away from incompatible materials such as strong bases or reducing agents.[11]
-
Disposal: Dispose of this material and its container through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11][12] Do not discharge into drains or sewer systems.[12]
Conclusion
2-Chloro-3-methoxyisonicotinic acid stands out as a high-value chemical intermediate for scientific research, particularly in the realm of drug discovery. Its well-defined structure, combined with the strategic positioning of its chloro and methoxy groups, provides a robust platform for developing novel compounds with tailored biological activities. The insights into its properties, potential synthesis, and applications presented in this guide are intended to equip researchers with the foundational knowledge required to effectively and safely utilize this compound in their pursuit of scientific innovation.
References
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Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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MG Chemicals. (2020, March 9). Safety Data Sheet. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). 2-chloro-3-methoxyisonicotinic acid. Retrieved from [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Ishihara, Y., et al. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. PMC. Retrieved from [Link]
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Ishihara, Y., et al. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved from [Link]
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Article - SciSpace. (2022, July 28). Retrieved from [Link]
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Zhao, B., et al. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]
- Preparation method of 2-chloronicotinic acid. (n.d.). Google Patents.
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Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 30). YouTube. Retrieved from [Link]
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Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]
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Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling. (2025, August 14). MDPI. Retrieved from [Link]
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Figure 2. A. 2D NMR correlations plotted on the provisional structure... (n.d.). ResearchGate. Retrieved from [Link]
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A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.). PMC. Retrieved from [Link]
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